

Phenyltetrahydropyran Analogs: A Comparative Analysis of Bioactivity in Kinase Inhibition

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Compound of Interest

Compound Name: (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

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This guide provides a comprehensive comparative analysis of the bioactivity of phenyltetrahydropyran analogs, focusing on their efficacy as kinase inhibitors. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and relevant biological pathways.

Introduction

The tetrahydropyran (THP) moiety is a key structural motif in medicinal chemistry, often utilized as a bioisosteric replacement for cyclohexane. Its inclusion can lead to improved physicochemical properties, such as reduced lipophilicity and the potential for hydrogen bonding through the ring oxygen, which can enhance target engagement and pharmacokinetic profiles. This guide focuses on a specific class of these compounds, phenyltetrahydropyran analogs, and their role as potent and selective kinase inhibitors, particularly targeting the serine/threonine kinase AKT (also known as Protein Kinase B). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making AKT a critical therapeutic target.

Comparative Bioactivity of Phenyltetrahydropyran Analogs

Recent drug discovery efforts have led to the development of highly potent and selective AKT inhibitors. A key advancement in this area involves the structural modification of a dihydropyridopyrimidinone (DHP) scaffold, leading to the synthesis of a novel pyran-containing analog with significantly improved cellular potency.[1]

The following table summarizes the quantitative bioactivity data for a lead dihydropyridopyrimidinone compound and its more potent phenyltetrahydropyran analog.

Compound ID	Structure	AKT1 Enzyme IC ₅₀ (nM)	U87MG Cell Proliferation IC ₅₀ (nM)
6	Dihydropyridopyrimidinone Lead	1.5	150
7	Phenyltetrahydropyran Analog	0.8	30

Data sourced from: Parthasarathy, S., et al. (2018). *Bioorganic & Medicinal Chemistry Letters*, 28(10), 1887-1891.[1]

The data clearly indicates that the incorporation of the tetrahydropyran ring in analog 7 results in a notable improvement in both enzymatic and cellular activity against AKT kinase and the U87MG glioblastoma cell line, respectively.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

AKT1 Enzyme Inhibition Assay

The potency of the compounds against the AKT1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Materials: Recombinant human AKT1 enzyme, GSK3 α peptide substrate, ATP, and FRET detection reagents.
- Procedure:

- The compounds were serially diluted in DMSO and pre-incubated with the AKT1 enzyme in an assay buffer.
- The kinase reaction was initiated by the addition of a mixture of ATP and the GSK3 α peptide substrate.
- The reaction was allowed to proceed for a defined period at room temperature.
- The reaction was stopped, and the FRET signal was measured using a suitable plate reader.
- Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

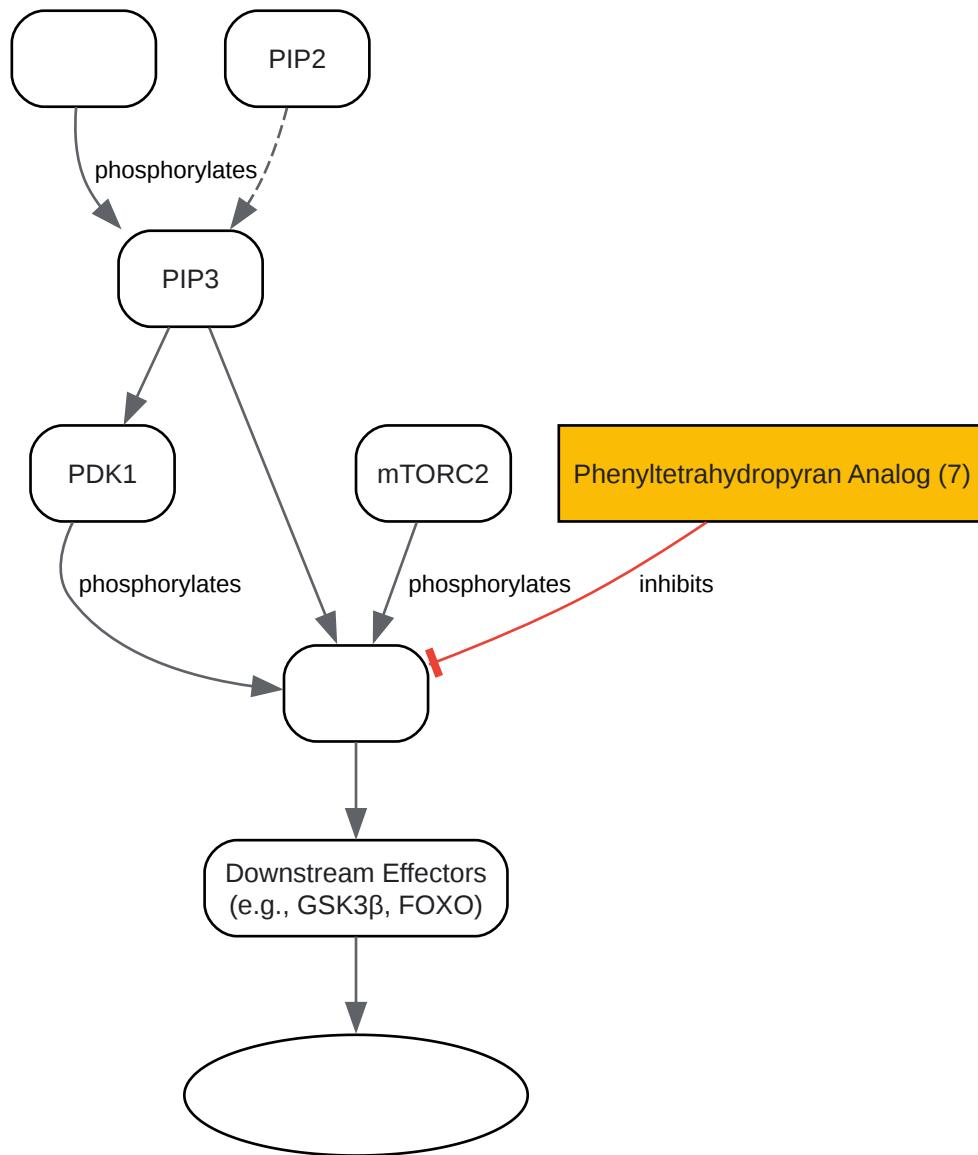
U87MG Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed using the U87MG human glioblastoma cell line.

- Cell Culture: U87MG cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
- Procedure:
 - Cells were seeded into 96-well plates and allowed to adhere overnight.
 - The cells were then treated with serial dilutions of the compounds or vehicle control (DMSO).
 - After a 72-hour incubation period, cell viability was determined using a commercial cell proliferation reagent (e.g., CellTiter-Glo®).
- Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.

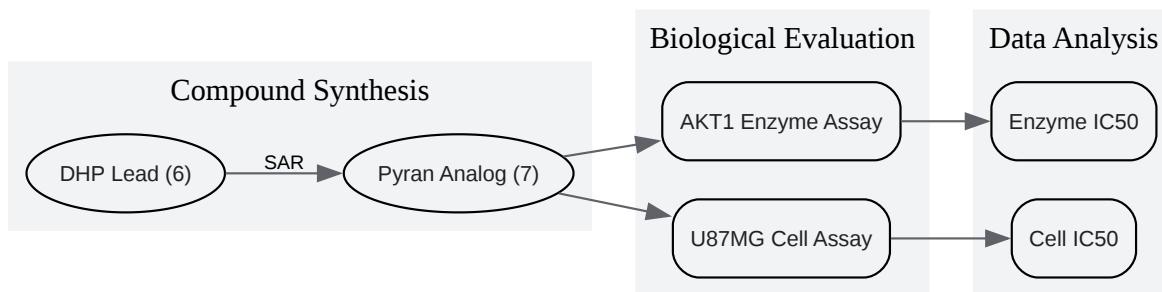
Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams have been generated.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the phenyltetrahydropyran analog.



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Caption: The experimental workflow from compound synthesis to bioactivity data analysis.

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References

- 1. Discovery of chiral dihydropyridopyrimidinones as potent, selective and orally bioavailable inhibitors of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
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